molecular formula C9H11O3P B3059537 4-(Dimethylphosphoryl)benzoic acid CAS No. 53888-91-8

4-(Dimethylphosphoryl)benzoic acid

Cat. No.: B3059537
CAS No.: 53888-91-8
M. Wt: 198.16 g/mol
InChI Key: GCTILNTUUBVYEF-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)benzoic acid is a chemical compound with the molecular formula C9H11O3P . It has a molecular weight of 198.16 . It is a type of carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11O3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11) . This indicates the presence of a benzoic acid group attached to a dimethylphosphoryl group.


Physical and Chemical Properties Analysis

This compound has a melting point of 244-245 degrees Celsius . It is a type of carboxylic acid , which are typically characterized by properties such as mass, color, and volume .

Scientific Research Applications

Synthesis and Thermal Properties

  • Polydimethylsiloxanes Modification : 4-(Dimethylvinylsilyl)benzoic acid, a compound related to 4-(Dimethylphosphoryl)benzoic acid, has been used in modifying polydimethylsiloxanes. The introduction of benzoic acid fragments via hydrosilylation reaction alters the thermal and rheological properties of the copolymers, indicating potential applications in materials science (Gorodov et al., 2018).

Anion Recognition

  • Chromogenic and Fluorogenic Properties : 4-(N,N-Dimethylamino)benzoic acid, another derivative, has demonstrated selective affinity for divalent anions like HPO4 2- and SO4 2-. This suggests potential applications in anion recognition and sensing technologies (Hou & Kobiro, 2006).

Polymer Synthesis

  • Photoinitiator Synthesis : 2,4-Dimethyl benzoic acid, synthesized from m-xylene, is used as a medium for acylphosphine oxide compounds. These compounds serve as photoinitiators in UV-curing systems, indicating a role in polymer chemistry (Zhao Hui-shuang, 2002).

Liquid Crystal Research

  • Texture Probing in Liquid Crystals : The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid shows distinct mesophases under thermal analysis. This could inform the design and understanding of new liquid crystalline materials (Qaddoura & Belfield, 2010).

Enzymatic Polymerization

  • Enzyme Catalysis in Polymer Formation : The enzymatic polymerization of 4-(4-hydroxybenzylideneamino)benzoic acid using horseradish peroxidase highlights its role in creating new polymers. This process is significant in the development of biodegradable polymers (Kumbul et al., 2015).

Phase Behavior Analysis

  • Mixed-Dimer Formation in Binary Systems : Studies on mixed-dimer formation in binary systems of 4-substituted benzoic acids, such as this compound, can offer insights into phase behavior in crystalline and liquid-crystalline phases. This research is vital for understanding molecular interactions and designing new materials (Roman et al., 2008).

Properties

IUPAC Name

4-dimethylphosphorylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTILNTUUBVYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402554
Record name 4-(dimethylphosphinoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53888-91-8
Record name 4-(dimethylphosphinoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylphosphoryl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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